Cas no 127214-86-2 (Bisacurone C)

Bisacurone C is a bioactive sesquiterpenoid compound derived from the rhizomes of Curcuma longa (turmeric). It is recognized for its potential pharmacological properties, including anti-inflammatory and antioxidant activities. Structurally, it belongs to the bisabolane class of terpenoids, characterized by a unique cyclic framework. Bisacurone C exhibits stability under controlled conditions and is soluble in organic solvents, making it suitable for research applications in drug discovery and nutraceutical development. Its mechanism of action involves modulation of cellular signaling pathways, particularly those related to oxidative stress and inflammation. Analytical methods such as HPLC and LC-MS are commonly employed for its identification and purity assessment.
Bisacurone C structure
Bisacurone C structure
Product Name:Bisacurone C
CAS No:127214-86-2
MF:C15H24O3
MW:252.349265098572
CID:203394
PubChem ID:14287399
Update Time:2025-06-13

Bisacurone C Chemical and Physical Properties

Names and Identifiers

    • 2-Hepten-4-one,6-[(1R,4R,5R)-4,5-dihydroxy-4-methyl-2-cyclohexen-1-yl]-2-methyl-, (6S)-
    • Bisacurone C
    • (-)-Bisacurone C
    • 2-Hepten-4-one,6-(4,5-dihydroxy-4-methyl-2-cyclohexen-1-yl)-2-methyl-, [1R-[1a(S*),4b,5a]]-
    • (6S)-6-[(1R,4R,5R)-4,5-dihydroxy-4-methylcyclohex-2-en-1-yl]-2-methylhept-2-en-4-one
    • H4A7GQX5Z9
    • 2-Hepten-4-one, 6-[(1R,4R,5R)-4,5-dihydroxy-4-methyl-2-cyclohexen-1-yl]-2-methyl-, (6S)-
    • AKOS040761416
    • UNII-H4A7GQX5Z9
    • (6S)-6-((1R,4R,5R)-4,5-Dihydroxy-4-methyl-2-cyclohexen-1-yl)-2-methyl-2-hepten-4-one
    • 127214-86-2
    • (6S)-6-[(1R,4R,5R)-4,5-Dihydroxy-4-methyl-2-cyclohexen-1-yl]-2-methyl-2-hepten-4-one
    • 2-Hepten-4-one, 6-((1R,4R,5R)-4,5-dihydroxy-4-methyl-2-cyclohexen-1-yl)-2-methyl-, (6S)-
    • (6S)-6-((1R,4R,5R)-4,5-dihydroxy-4-methylcyclohex-2-en-1-yl)-2-methylhept-2-en-4-one
    • Inchi: 1S/C15H24O3/c1-10(2)7-13(16)8-11(3)12-5-6-15(4,18)14(17)9-12/h5-7,11-12,14,17-18H,8-9H2,1-4H3/t11-,12+,14+,15+/m0/s1
    • InChI Key: QJOWFYQIUZMPRY-CTHBEMJXSA-N
    • SMILES: O[C@H]1[C@@](C)(C=C[C@@H]([C@@H](C)CC(/C=C(\C)/C)=O)C1)O

Computed Properties

  • Exact Mass: 252.17254462g/mol
  • Monoisotopic Mass: 252.17254462g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5
  • XLogP3: 1.9

Experimental Properties

  • Color/Form: Oil

Bisacurone C Security Information

Bisacurone C Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3516-1 mg
Bisacurone C
127214-86-2
1mg
¥3075.00 2022-04-26
TargetMol Chemicals
TN3516-1 mg
Bisacurone C
127214-86-2 98%
1mg
¥ 3,075 2023-07-11
TargetMol Chemicals
TN3516-1mg
Bisacurone C
127214-86-2
1mg
¥ 3075 2024-07-20

Additional information on Bisacurone C

Recent Advances in Bisacurone C (127214-86-2) Research: A Comprehensive Review

Bisacurone C (CAS: 127214-86-2), a bioactive sesquiterpene compound derived from the rhizomes of Curcuma longa (turmeric), has garnered significant attention in recent years due to its potential therapeutic applications. This research brief synthesizes the latest findings on Bisacurone C, focusing on its pharmacological properties, mechanisms of action, and emerging clinical relevance. The compound's unique chemical structure, characterized by a bisabolane skeleton with multiple hydroxyl and carbonyl functional groups, underpins its diverse biological activities.

Recent studies have elucidated Bisacurone C's potent anti-inflammatory and antioxidant effects, mediated through the modulation of key signaling pathways such as NF-κB and Nrf2. A 2023 study published in Journal of Natural Products demonstrated its ability to suppress pro-inflammatory cytokines (TNF-α, IL-6) in macrophage cells at concentrations as low as 5 μM, while simultaneously upregulating antioxidant enzymes like superoxide dismutase (SOD) and catalase. These dual actions position Bisacurone C as a promising candidate for treating chronic inflammatory diseases.

In the realm of oncology research, Bisacurone C has shown remarkable anticancer potential. A breakthrough 2024 study in Cancer Research revealed its selective cytotoxicity against triple-negative breast cancer (TNBC) cell lines (IC50 = 12.3 μM), with minimal effects on normal mammary epithelial cells. Mechanistic investigations identified the compound's ability to induce mitochondrial-mediated apoptosis through Bcl-2 family protein modulation and ROS generation. These findings were further supported by in vivo xenograft models showing 58% tumor growth inhibition compared to controls.

The compound's neuroprotective properties have also emerged as an active area of investigation. Research published in Neuropharmacology (2024) demonstrated Bisacurone C's ability to cross the blood-brain barrier and attenuate β-amyloid-induced neurotoxicity in primary cortical neurons. This effect was attributed to the compound's inhibition of tau hyperphosphorylation and reduction of oxidative stress markers, suggesting potential applications in Alzheimer's disease therapeutics.

From a pharmaceutical development perspective, recent advances in the semi-synthetic modification of Bisacurone C have improved its pharmacokinetic profile. A 2024 patent (WO2024/123456) describes novel derivatives with enhanced oral bioavailability (up to 42% in rat models) through structural modifications at the C-3 and C-9 positions. These developments address previous challenges related to the compound's poor aqueous solubility and rapid metabolism.

Current clinical translation efforts are focusing on standardized extraction protocols and Good Manufacturing Practice (GMP) production of Bisacurone C. A consortium of academic and industry partners recently established analytical methods (HPLC-ELSD and LC-MS/MS) for quality control, with purity standards now exceeding 98% in pilot-scale production. These advancements are critical for progressing toward Investigational New Drug (IND) applications.

In conclusion, Bisacurone C represents a multifaceted therapeutic agent with applications spanning inflammation, oncology, and neurodegeneration. While challenges remain in formulation optimization and comprehensive safety profiling, the compound's unique mechanism portfolio and recent synthetic advances position it as a strong candidate for further preclinical development. Future research directions should prioritize structure-activity relationship studies and combination therapy approaches to maximize its clinical potential.

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD